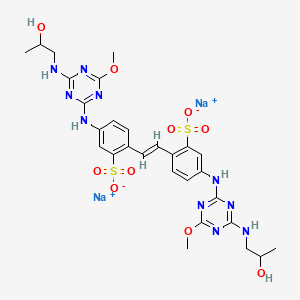
Diglyceryl diisostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglyceryl diisostearate is an ester compound formed by the esterification of diglycerol with isostearic acid. It is commonly used in the cosmetics industry due to its excellent emollient and emulsifying properties. This compound is known for its ability to provide a non-tacky, smooth feel on the skin, making it a popular ingredient in various skincare and cosmetic formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diglyceryl diisostearate is synthesized through the esterification of diglycerol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diglycerol and isostearic acid are mixed and heated in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation or filtration, to remove any unreacted starting materials and by-products. The final product is a clear, odor-free liquid that is ready for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Diglyceryl diisostearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of diglycerol and isostearic acid. Additionally, it can undergo oxidation reactions, although these are less common .
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, elevated temperatures, and inert atmosphere.
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Esterification: this compound.
Hydrolysis: Diglycerol and isostearic acid.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Diglyceryl diisostearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, emulsifier, and pigment dispersant in skincare and makeup products.
Pharmaceuticals: Utilized in topical formulations for its skin barrier-enhancing properties.
Food Industry: Employed as an emulsifying agent in various food products, such as bakery items and confectionery, to improve texture and stability.
Green Chemistry: Investigated for its potential as a biodegradable and eco-friendly surfactant in green chemistry applications.
Mecanismo De Acción
Diglyceryl diisostearate exerts its effects primarily through its ability to form stable emulsions and enhance the texture of formulations. It acts as an emulsifier by reducing the surface tension between oil and water phases, allowing for the formation of stable emulsions. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that prevents moisture loss .
Comparación Con Compuestos Similares
Similar Compounds
Polyglyceryl-2 triisostearate: Another ester of diglycerol and isostearic acid, used for similar applications in cosmetics and pharmaceuticals.
Polyglyceryl-3 diisostearate: A triglyceryl diester with isostearic acid, known for its excellent pigment-dispersing properties and use in color cosmetics.
Diglyceryl monooleate: Used in baby creams and makeup-removing skin cleansers for its emulsifying properties.
Uniqueness
Diglyceryl diisostearate is unique due to its specific combination of emollient and emulsifying properties, which make it highly effective in providing a smooth, non-tacky feel in cosmetic formulations. Its ability to enhance the stability and texture of products, along with its biodegradability and eco-friendly nature, sets it apart from other similar compounds .
Propiedades
Número CAS |
67938-21-0 |
|---|---|
Fórmula molecular |
C42H82O7 |
Peso molecular |
699.1 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C42H82O7/c1-37(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-41(45)48-35-39(43)33-47-34-40(44)36-49-42(46)32-28-24-20-16-12-8-6-10-14-18-22-26-30-38(3)4/h37-40,43-44H,5-36H2,1-4H3 |
Clave InChI |
LDDUCKDUDZVHLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















